BenchChemオンラインストアへようこそ!

9-(But-2-en-1-yl)-9H-purin-6-amine

Medicinal Chemistry Chemical Biology Library Synthesis

9-(But-2-en-1-yl)-9H-purin-6-amine (CAS 112615-69-7) is an N9-alkenyl-substituted adenine derivative belonging to the broader class of 9-substituted purines widely investigated as adenosine receptor antagonists, adenosine deaminase (ADA) inhibitors, and antiviral scaffolds. The compound bears a but-2-en-1-yl side chain at the N9 position, introducing an olefin functionality absent in saturated 9-alkyladenine analogs.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
Cat. No. B11905680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(But-2-en-1-yl)-9H-purin-6-amine
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC=CCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C9H11N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h2-3,5-6H,4H2,1H3,(H2,10,11,12)/b3-2+
InChIKeyBISFCTKFQRVTRT-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(But-2-en-1-yl)-9H-purin-6-amine Procurement Guide: Physicochemical, Synthetic, and Biological Differentiation


9-(But-2-en-1-yl)-9H-purin-6-amine (CAS 112615-69-7) is an N9-alkenyl-substituted adenine derivative belonging to the broader class of 9-substituted purines widely investigated as adenosine receptor antagonists, adenosine deaminase (ADA) inhibitors, and antiviral scaffolds [1]. The compound bears a but-2-en-1-yl side chain at the N9 position, introducing an olefin functionality absent in saturated 9-alkyladenine analogs. Its calculated logP of 1.57 and topological polar surface area (tPSA) of 69.6 Ų place it in a moderately lipophilic range that is distinct from both smaller alkyl derivatives (e.g., 9-methyladenine, logP –0.27) and bulkier aralkyl or long-chain ester analogs (e.g., N9-(ω-ethoxycarbonyl-n-hexyl)adenine, logP 2.50) . This physicochemical profile, combined with the synthetic versatility of the pendant olefin, makes the compound a strategically differentiable intermediate for medicinal chemistry and chemical biology applications.

Why 9-(But-2-en-1-yl)-9H-purin-6-amine Cannot Be Replaced by Other 9-Substituted Adenines


Although numerous 9-alkyl, 9-aralkyl, and 9-alkenyl adenines are commercially available, the specific identity of the N9 substituent exerts profound control over electronic properties, metabolic liability, and biological target engagement that precludes simple interchange. The microsomal N1-oxidation rates of 9-substituted adenines are highly sensitive to substituent stereoelectronic character—adenine itself and 9-methyladenine are not detectably N1-oxidized, whereas 9-benzyladenine and 9-benzhydryladenine are extensively metabolized [1]. In antiviral SAR studies, the presence or absence of a single 4′-hydroxyl or 4′-chloro group on the but-2-enyl chain determines whether the compound is selectively cytotoxic to P-388 leukemia cells or devoid of such activity [2]. Furthermore, the allenic analog adenallene [9-(4′-hydroxy-1′,2′-butadienyl)adenine] exhibits anti-HIV-1 activity that depends on the cumulated diene system, a structural feature entirely absent in the mono-olefin 9-(but-2-en-1-yl)adenine [3]. These data collectively demonstrate that each N9-substituted adenine occupies a distinct biological and metabolic space; substitution with a superficially similar analog risks introducing unwanted bioactivity, altering metabolic clearance, or losing the synthetic handle required for downstream diversification.

Quantitative Differentiation Evidence for 9-(But-2-en-1-yl)-9H-purin-6-amine Against Closest Analogs


Synthetic Handle Advantage: Olefin Reactivity vs. Saturated 9-Butyladenine

9-(But-2-en-1-yl)-9H-purin-6-amine contains a terminal olefin that enables diverse downstream functionalization reactions—including hydroboration, epoxidation, dihydroxylation, ozonolysis, and cross-metathesis—that are chemically inaccessible to its saturated counterpart 9-butyladenine. The olefin is introduced at the N9 position via selective N-alkenylation of adenine using a bis-Boc-protected adenine derivative, a methodology that achieves exclusive N9-regioselectivity and has been validated across all five DNA/RNA nucleobases [1]. The Horner and Horner–Wadsworth–Emmons reactions provide an alternative route, yielding a series of N9-(alk-1-enyl)adenines with defined E/Z stereochemistry [2]. By contrast, 9-butyladenine (CAS 2715-70-0, logP 1.2) lacks the π-bond necessary for these transformations, effectively representing a synthetic dead-end for libraries requiring further alkenyl diversification [3].

Medicinal Chemistry Chemical Biology Library Synthesis

Cytotoxicity Differentiation: Absence of 4-Chloro Substituent Confers a Distinct Safety Profile vs. 9-[(E)-4-Chlorobut-2-enyl]adenine

In a direct comparative cytotoxicity study, 9-[(E)-4-chlorobut-2-enyl]adenine (compound 4) exhibited significant cytotoxicity against P-388 mouse lymphoid leukemia cells, whereas its 4-hydroxy analog 9-[(E)-4-hydroxybut-2-enyl]adenine (compound 5) showed no such cytotoxicity under identical cell-culture conditions [1]. 9-(But-2-en-1-yl)-9H-purin-6-amine, which bears neither the 4-chloro nor the 4-hydroxy substituent, is structurally intermediate—it lacks the electronegative chlorine atom responsible for the alkylating potential and cytotoxicity of compound 4, yet also lacks the hydrogen-bond-donating hydroxyl of compound 5 that may facilitate off-target interactions. This structural distinction makes 9-(but-2-en-1-yl)adenine a preferable scaffold for applications where intrinsic cytotoxicity must be minimized, such as in probes for non-cytotoxic cellular assays or as a control compound in mechanism-of-action studies distinguishing cytotoxic from cytostatic effects.

Toxicology Anticancer Screening Lead Selection

LogP-Based Permeability–Solubility Balance: Quantitative Differentiation from 9-Ethyladenine and 9-Benzyladenine

The calculated logP of 9-(but-2-en-1-yl)-9H-purin-6-amine is 1.57 (Chemsrc) , which lies within the optimal range for passive membrane permeability (logP 1–3) while avoiding the excessive lipophilicity associated with poor aqueous solubility, phospholipidosis, and promiscuous target binding. This value is 1.30 log units higher than 9-ethyladenine (logP 0.26, Chemsrc ), predicting approximately 20-fold greater membrane partitioning, yet 0.47 log units lower than 9-benzyladenine (logP 2.04, Chemsrc ), which carries a higher risk of solubility-limited absorption and CYP-mediated metabolism. Compared to the alkynyl analog N9-(pent-4-yn-1-yl)adenine (logP 1.40, [1]), the but-2-enyl derivative offers slightly higher lipophilicity while retaining a more synthetically accessible and less rigid side chain. The tPSA of 69.6 Ų is identical across all these N9-substituted adenines, indicating that the differentiation arises solely from the lipophilic contribution of the side chain .

Physicochemical Profiling ADME Prediction Lead Optimization

Microsomal N1-Oxidation Susceptibility: Substituent-Dependent Metabolic Differentiation

Lam et al. (1989) demonstrated that N1-oxidation rates of 9-substituted adenines by hepatic microsomes are exquisitely sensitive to the electronic and conformational properties of the N9 substituent. Adenine itself is not detectably N1-oxidized, 9-methyladenine undergoes N-demethylation rather than N1-oxidation, and 9-benzyladenine is extensively N1-oxidized across multiple species (hamster > mouse > rabbit > rat > guinea-pig) [1][2]. The but-2-en-1-yl group, with its electron-rich π-system and restricted conformational flexibility relative to a saturated alkyl chain, is expected to alter the electronic density of the purine N1 position differently than either alkyl or aralkyl substituents. Although direct experimental N1-oxidation rates for 9-(but-2-en-1-yl)adenine are not published, the structure-activity relationship established in [1] indicates that its metabolic fate will be distinct from that of both 9-butyladenine (predominantly saturated side-chain metabolism) and 9-benzyladenine (extensive N1-oxidation). This metabolic differentiation is critical for pharmacokinetic studies where the identity of the N9 substituent directly determines the major clearance pathway.

Drug Metabolism Pharmacokinetics In Vitro ADME

Structural Specificity for Antiviral Activity: Why 9-(But-2-en-1-yl)adenine Is Not Adenallene

Adenallene [9-(4′-hydroxy-1′,2′-butadienyl)adenine] inhibits HIV-1 replication and suppresses viral DNA synthesis in CD4+ T-cell lines at concentrations that do not affect normal T-cell function. The SAR study by Hayashi et al. (1988) explicitly established that the presence of two cumulated double bonds (the allenic system) between the 1′ and 2′ carbons and between the 2′ and 3′ carbons is essential for antiretroviral activity, and the 4′-hydroxyl group is also critical [1]. 9-(But-2-en-1-yl)-9H-purin-6-amine possesses only a single isolated double bond and lacks the 4′-hydroxyl group, placing it outside the structural requirements for anti-HIV activity defined by this chemotype. This structural difference is not a liability but a feature: for researchers investigating 9-substituted adenine SAR or seeking a control compound devoid of antiviral activity, 9-(but-2-en-1-yl)adenine provides a matched molecular scaffold that is predictably inactive in the HIV-1 assay, enabling clean structure-activity correlation studies.

Antiviral Research HIV Structure-Activity Relationships

Physicochemical Comparison: LogP, tPSA, and Rotatable Bond Count Across N9-Substituted Adenine Series

A comprehensive comparison of calculated physicochemical parameters reveals that 9-(but-2-en-1-yl)-9H-purin-6-amine (logP 1.57, tPSA 69.6 Ų, 2 rotatable bonds) occupies a unique position in the N9-substituted adenine landscape. Its logP is higher than 9-ethyladenine (0.26) and 9-methyladenine (–0.27) but lower than 9-benzyladenine (2.04) and N9-(ω-ethoxycarbonyl-n-hexyl)adenine (2.50) . The tPSA of 69.6 Ų is invariant across this series, as the polar atoms reside entirely within the adenine core. The compound has 2 rotatable bonds in the but-2-enyl side chain, compared to 0 for 9-methyladenine, 1 for 9-ethyladenine, 3 for 9-butyladenine, and 2 for 9-benzyladenine. This intermediate flexibility, combined with the restricted rotation around the sp²-hybridized C=C bond, may confer conformational pre-organization that is absent in fully saturated analogs yet avoids the excessive rigidity of the alkynyl derivative N9-(pent-4-yn-1-yl)adenine.

Physicochemical Profiling Compound Selection ADME

Optimal Application Scenarios for 9-(But-2-en-1-yl)-9H-purin-6-amine Based on Differentiated Evidence


Diversifiable Scaffold for Parallel Library Synthesis in Medicinal Chemistry

The terminal olefin of 9-(but-2-en-1-yl)adenine enables post-synthetic diversification via hydroboration–Suzuki coupling, epoxidation–ring-opening, ozonolysis–reductive amination, or cross-metathesis sequences, generating structurally diverse N9-substituted adenine libraries from a single starting material [1]. This is not achievable with 9-butyladenine or other saturated analogs. Medicinal chemistry teams seeking to explore SAR around the N9 side chain while maintaining the adenine core constant should prioritize this compound as the central intermediate for library production.

Non-Cytotoxic Control Compound for Cell-Based Phenotypic Screening

Unlike 9-[(E)-4-chlorobut-2-enyl]adenine, which exhibits significant cytotoxicity against P-388 leukemia cells, the unsubstituted 9-(but-2-en-1-yl)adenine is predicted to lack intrinsic cytotoxicity based on the absence of an electrophilic leaving group at the 4-position [1]. This makes it suitable as a negative control in cytotoxicity counter-screens or as a scaffold for developing cellular probes where compound-induced cell death would confound readouts.

Physicochemical Reference Standard for logP-Based Permeability Calibration

With a logP of 1.57 [1], 9-(but-2-en-1-yl)adenine serves as an excellent mid-range reference compound for calibrating computational logP predictions, chromatographic hydrophobicity indices (CHI), or PAMPA permeability assays in the adenine chemotype space. Its tPSA of 69.6 Ų is invariant across N9-substituted adenines, allowing researchers to isolate the contribution of side-chain lipophilicity to permeability without confounding changes in hydrogen-bonding capacity [1].

Metabolic Probe for Substituent-Dependent N1-Oxidation Studies

The established SAR that adenine itself and 9-methyladenine are not N1-oxidized, while 9-benzyladenine is extensively metabolized via this pathway [1], positions 9-(but-2-en-1-yl)adenine as a valuable intermediate substrate for profiling the electronic requirements of the N1-oxidase enzyme(s). Its alkenyl π-system provides a distinct electronic environment at the purine N1 position compared to both saturated alkyl and aromatic substituents, enabling systematic investigation of the stereoelectronic determinants of N1-oxidative metabolism.

Quote Request

Request a Quote for 9-(But-2-en-1-yl)-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.